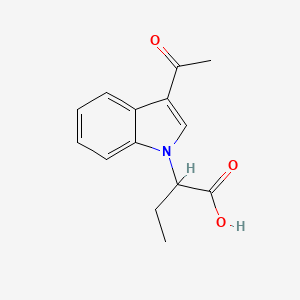

2-(3-Acetyl-1H-indol-1-YL)butanoic acid

Description

2-(3-Acetyl-1H-indol-1-YL)butanoic acid is a synthetic indole derivative characterized by a butanoic acid chain attached to the nitrogen atom of the indole ring and an acetyl group at the 3-position of the indole core. This compound belongs to a broader class of indole-based carboxylic acids, which are studied for their diverse biological activities, including antioxidant, anti-inflammatory, and agrochemical applications . Its structural features, such as the acetyl group and butanoic acid chain, influence its physicochemical properties (e.g., solubility, acidity) and interactions with biological targets.

Properties

IUPAC Name |

2-(3-acetylindol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-12(14(17)18)15-8-11(9(2)16)10-6-4-5-7-13(10)15/h4-8,12H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONGCYPXRDVLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660659 | |

| Record name | 2-(3-Acetyl-1H-indol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869949-98-4 | |

| Record name | 3-Acetyl-α-ethyl-1H-indole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869949-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Acetyl-1H-indol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

2-(3-Acetyl-1H-indol-1-YL)butanoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: This compound and its derivatives are investigated for their potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-Acetyl-1H-indol-1-YL)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The acetyl group and the butanoic acid moiety can influence the compound's binding affinity to receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 2-(3-Acetyl-1H-indol-1-YL)butanoic acid, highlighting differences in substituents, functional groups, and molecular properties:

Key Observations:

- Substituent Effects : The 3-acetyl group in the target compound introduces electron-withdrawing effects, altering reactivity and binding affinity compared to methyl- or phenyl-substituted analogues (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) .

- Heterocyclic Modifications: Compounds like 2-(1,3-dioxoisoindol-2-yl)butanoic acid replace the indole core with isoindole-1,3-dione, significantly changing electronic properties and hazard profiles .

Comparison with Other Syntheses:

- 2-(5-Phenyl-1H-indol-1-yl)acetic acid: Synthesized via bromination and methanol sodium treatment, emphasizing electrophilic substitution on the indole ring .

- 2-(1,3-dioxoisoindol-2-yl)butanoic acid: Likely synthesized via cyclization reactions involving phthalic anhydride derivatives, highlighting the role of diketone intermediates .

Biological Activity

2-(3-Acetyl-1H-indol-1-YL)butanoic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology, inflammation, and neuroprotection. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H13NO3

- Molecular Weight : 231.25 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes. Indole derivatives are known to modulate several signaling pathways through:

- Receptor Binding : High-affinity binding to multiple receptors that influences cellular signaling.

- Enzyme Modulation : Inhibition or activation of enzymes involved in metabolic pathways.

- Gene Expression Changes : Altering transcriptional activity leading to changes in protein synthesis.

Anticancer Activity

Research indicates that compounds containing indole structures can exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, studies have shown that this compound can affect various cancer cell lines by:

- Inducing cell cycle arrest.

- Promoting apoptosis via intrinsic pathways.

Table 1 summarizes the anticancer effects observed in different studies:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HeLa | 5.9 | Cytotoxicity | |

| A549 | 1.4 | Apoptosis induction | |

| MCF-7 | 2.1 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting key pro-inflammatory cytokines and enzymes such as COX-2. This activity is critical in conditions like arthritis and other inflammatory diseases.

Research findings include:

- Significant reduction in carrageenan-induced edema in animal models, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Neuroprotective Effects

Recent studies have pointed to the neuroprotective properties of indole derivatives, including this compound. These compounds can protect neuronal cells from oxidative stress and apoptosis.

Study on Anticancer Effects

In a controlled laboratory study, this compound was tested on various cancer cell lines, including HeLa and A549. The results indicated that the compound effectively inhibited cell growth at micromolar concentrations, with a notable IC50 value indicating strong cytotoxic activity.

Study on Anti-inflammatory Activity

Another study evaluated the anti-inflammatory potential of the compound using a rat model for paw edema induced by carrageenan. The results showed up to 83% inhibition at a dosage of 40 mg/kg, demonstrating its efficacy compared to standard NSAIDs like indomethacin .

Preparation Methods

Indole Core Synthesis

The indole nucleus is generally prepared by classical methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. This method allows for the formation of the indole ring system with various substitutions depending on the starting materials.

Alternative indole synthesis methods such as Nenitzescu indole synthesis have also been employed for related indole derivatives, providing hydroxy-substituted indole intermediates that can be further functionalized.

Introduction of the 3-Acetyl Group

The acetylation at the 3-position of the indole ring is a critical step. This can be achieved by electrophilic substitution reactions using acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions to selectively introduce the acetyl group at the 3-position without affecting other reactive sites on the indole ring.

Attachment of the Butanoic Acid Side Chain

The butanoic acid moiety is typically introduced via alkylation of the indole nitrogen. This is performed by reacting the 3-acetylindole intermediate with a suitable alkylating agent bearing a protected or free butanoic acid group or its precursor. For example, alkylation with methyl 2-bromoacetate followed by saponification yields the carboxylic acid functionality attached to the indole nitrogen.

Representative Synthetic Route

A representative synthetic scheme based on recent literature is summarized below:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Indole synthesis (e.g., Nenitzescu or Fischer) | Phenylhydrazine + aldehyde/ketone, acid | Indole core |

| 2 | Acetylation at 3-position | Acetic anhydride or acetyl chloride | 3-Acetylindole derivative |

| 3 | N-Alkylation with ester precursor | Methyl 2-bromoacetate, base (e.g., K2CO3) | Indole-N-alkylated ester |

| 4 | Saponification of ester to carboxylic acid | NaOH or KOH, aqueous conditions | 2-(3-Acetyl-1H-indol-1-yl)butanoic acid |

Optimization and Yield Considerations

- The acetylation step requires careful control of temperature and stoichiometry to avoid poly-substitution or degradation of the indole ring.

- N-alkylation efficiency depends on the choice of base and solvent; polar aprotic solvents and mild bases often improve yields.

- Saponification is typically quantitative under basic aqueous conditions.

- Purification is commonly achieved by crystallization or chromatographic techniques.

Analytical and Characterization Data

- The purity and identity of intermediates and final products are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

- High-performance liquid chromatography (HPLC) is used to assess purity.

- The final compound exhibits characteristic IR absorption bands for carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) and ketone carbonyl (~1700 cm⁻¹).

Summary Table of Key Preparation Steps and Yields

| Step | Reaction Type | Typical Yield (%) | Notes |

|---|---|---|---|

| Indole core synthesis | Fischer/Nenitzescu | 70–85 | Depends on starting materials |

| Acetylation at C3 | Electrophilic substitution | 60–80 | Requires controlled conditions |

| N-Alkylation | Nucleophilic substitution | 65–90 | Base and solvent critical for success |

| Ester saponification | Hydrolysis | 90–99 | Mild basic conditions preferred |

Research Findings and Applications

Recent studies have demonstrated that derivatives of 3-acetylindole with butanoic acid side chains show promising biological activities, including enzyme inhibition relevant to neurological targets. The synthetic methods described allow for structural modifications to optimize activity and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-(3-Acetyl-1H-indol-1-YL)butanoic acid?

- Methodology : Multi-step organic synthesis is typically employed. For example, indole derivatives are often synthesized via condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst . A similar approach could involve acetylating the indole ring at the 3-position, followed by coupling with butanoic acid via ester intermediates. Purification steps may include recrystallization from acetic acid or column chromatography .

Q. How can researchers verify the structural integrity of this compound?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the acetyl and indole moieties, and high-performance liquid chromatography (HPLC) with a C18 column (gradient elution: 0.1% trifluoroacetic acid in water/acetonitrile) to assess purity (>95%) . Mass spectrometry (ESI-MS) can validate the molecular weight (theoretical: ~273.3 g/mol).

Q. What safety precautions are critical when handling this compound?

- Methodology : Refer to safety data sheets (SDS) of structurally similar indole derivatives. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy. Avoid inhalation and skin contact; dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Conduct dose-response assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability. Compare results across multiple cell lines or enzymatic systems. For instance, antiproliferative activity in cancer cells (e.g., IC₅₀ values) should be validated using ATP-based viability assays and replicated in independent labs .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodology : Modify the butanoic acid moiety into a prodrug (e.g., ethyl ester) to enhance membrane permeability. Use computational tools (e.g., LogP predictions) to balance hydrophilicity and lipophilicity. Solubility can be tested in PBS (pH 7.4) and DMSO, followed by pharmacokinetic profiling in rodent models .

Q. How does the acetyl group at the 3-position influence structure-activity relationships (SAR)?

- Methodology : Synthesize analogs with alternative substituents (e.g., nitro, methyl) at the 3-position. Test their binding affinity to target proteins (e.g., kinases) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare IC₅₀ values to establish SAR trends .

Q. What analytical techniques detect degradation products during stability studies?

- Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS monitoring. Identify degradation pathways (e.g., hydrolysis of the acetyl group) via fragmentation patterns. Quantify impurities using calibration curves .

Q. How can computational modeling predict interactions between this compound and biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.